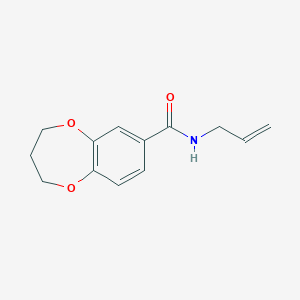
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPC belongs to the class of benzodioxepine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In
作用机制
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a partial agonist at dopamine and serotonin receptors, which leads to the modulation of neurotransmitter activity. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to an improvement in mood and behavior. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress and has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in mood and behavior, and a reduction in anxiety and depression symptoms. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which has been implicated in the pathogenesis of several neurological disorders. However, N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations, including its potential for abuse and its potential side effects, which may limit its clinical use.
未来方向
There are several future directions for research on N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including its potential use in the treatment of drug addiction and withdrawal symptoms, its neuroprotective effects, and its potential use in the treatment of neurodegenerative disorders. Further research is also needed to investigate the long-term effects of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide use, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to optimize the synthesis method of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and to develop new derivatives with improved therapeutic potential.
合成方法
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through several methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine in the presence of sodium borohydride.
科学研究应用
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. Studies have shown that N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h2,4-5,9H,1,3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODUPJOASDRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)







![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)


![2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)